4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID
Description
4-Bromo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with bromo (Br) at position 4, methyl (CH₃) at position 1, nitro (NO₂) at position 5, and a carboxylic acid (-COOH) group at position 3.
Properties
IUPAC Name |
4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O4/c1-8-4(9(12)13)2(6)3(7-8)5(10)11/h1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXVAFLWTYAMIKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361328 | |
| Record name | 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-91-1 | |
| Record name | 4-bromo-1-methyl-5-nitropyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID typically involves the nitration of pyrazole derivatives. One common method is the nitration of 1-methyl-4-bromopyrazole using a mixture of nitric acid and sulfuric acid under controlled conditions . The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Copper catalysts and ammonia for amination reactions.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products Formed
Amination: 4-Amino-1-methyl-5-nitropyrazole.
Reduction: 4-Bromo-1-methyl-5-aminopyrazole-3-carboxylic acid.
Oxidation: 4-Bromo-1-methyl-5-nitropyrazole-3,4-dicarboxylic acid.
Scientific Research Applications
4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-BROMO-1-METHYL-5-NITRO-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine atom and carboxylic acid group also contribute to the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between the target compound and analogs from the evidence:
Key Observations :
- Substituent Positions : The target compound’s nitro group at position 5 distinguishes it from analogs with nitro at position 4 (e.g., ) or carboxylic acid at position 5 (e.g., ).
- Functional Group Diversity : The coexistence of bromo, nitro, and carboxylic acid groups in the target compound may enhance its reactivity in coupling reactions or as a pharmaceutical intermediate, compared to analogs lacking nitro groups (e.g., ) .
- Molecular Weight : The nitro group increases the molecular weight of the target compound (~266.03 g/mol) relative to bromo-carboxylic acid derivatives (e.g., 233.06–233.07 g/mol in ).
Physicochemical Properties
- Solubility: The carboxylic acid group in all compounds improves water solubility compared to non-polar pyrazole derivatives. However, the nitro group in the target compound may reduce solubility in organic solvents relative to alkyl-substituted analogs (e.g., ’s propyl group) .
Hazard and Toxicity Profiles
While the target compound’s safety data are unavailable, analogs provide insights:
- 1-Ethyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (): Classified as acutely toxic (oral Category 4), skin irritant (Category 2), and respiratory irritant (H335) .
- 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid (): Requires storage at 2–8°C, suggesting sensitivity to degradation .
The target compound’s nitro group may exacerbate toxicity risks similar to , necessitating stringent handling protocols.
Biological Activity
4-Bromo-1-methyl-5-nitro-1H-pyrazole-3-carboxylic acid (abbreviated as 4-BMNPCA) is a heterocyclic compound that belongs to the pyrazole family. This compound has garnered attention in recent years due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure
4-BMNPCA is characterized by the following molecular formula:
- Molecular Formula :
- Molecular Weight : 250.01 g/mol
Synthesis Methods
The synthesis of 4-BMNPCA typically involves:
- Nitration : The brominated pyrazole is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
- Recrystallization : Purification is often performed via recrystallization or chromatography to obtain the pure compound.
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| Starting Material | 1-Methyl-4-bromopyrazole |
| Reagents | Nitric Acid, Sulfuric Acid |
| Conditions | Controlled temperature and reaction time |
| Purification | Recrystallization or chromatography |
Anti-inflammatory Activity
Research indicates that 4-BMNPCA exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
Case Study
A study conducted by Abdellatif et al. demonstrated that derivatives of pyrazole compounds, including 4-BMNPCA, displayed notable COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 μM, suggesting a strong potential for therapeutic applications in inflammatory diseases .
Antimicrobial Properties
4-BMNPCA has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it may inhibit the growth of various bacterial strains.
Research Findings
In a comparative study, 4-BMNPCA was tested against standard antibiotics and showed comparable efficacy against certain Gram-positive and Gram-negative bacteria .
Anticancer Potential
Emerging research highlights the potential anticancer properties of 4-BMNPCA. It has been shown to induce apoptosis in cancer cell lines through various mechanisms.
Case Study
A recent study reported that compounds related to 4-BMNPCA exhibited cytotoxic effects on HeLa cells (cervical cancer) and L929 cells (normal fibroblast), indicating selective toxicity towards cancerous cells while sparing normal cells .
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
